Cas no 851952-04-0 (ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2,6-difluorobenzoyl)amino]-3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-, ethyl ester
- AKOS024590460
- AB00670629-01
- F0641-0703
- ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851952-04-0
- ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
-
- Inchi: 1S/C23H17F2N3O5S/c1-3-33-23(31)19-14-11-34-21(26-20(29)18-15(24)5-4-6-16(18)25)17(14)22(30)28(27-19)12-7-9-13(32-2)10-8-12/h4-11H,3H2,1-2H3,(H,26,29)
- InChI Key: VOWKBPRWSWADFO-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(OC)C=C2)C(=O)C2=C(NC(=O)C3=C(F)C=CC=C3F)SC=C12
Computed Properties
- Exact Mass: 485.086
- Monoisotopic Mass: 485.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126Ų
- XLogP3: 4.7
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- pka: 9.98±0.20(Predicted)
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0703-4mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-20mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-25mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-75mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-50mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-10μmol |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-5mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-2μmol |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-40mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0703-100mg |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851952-04-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Ethyl 5-(2,6-Difluorobenzamido)-3-(4-Methoxyphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851952-04-0) is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a thienopyridazine core, a difluorobenzamido group, and a methoxyphenyl substituent. The CAS No 851952-04-0 serves as a unique identifier for this compound in scientific literature and regulatory databases.
The molecular structure of this compound is notable for its thienopyridazine ring system, which is a fused bicyclic structure consisting of a thiophene and a pyridazine moiety. This core structure is known to exhibit unique electronic properties, making it a subject of interest in both academic and industrial research. The presence of the difluorobenzamido group introduces additional electronic effects, enhancing the compound's reactivity and stability. Similarly, the methoxyphenyl substituent contributes to the compound's solubility and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the potential of thienopyridazine derivatives in various therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that compounds with similar structural features can act as potent inhibitors of certain kinase enzymes, which are implicated in cancer progression. The ethyl carboxylate group in this compound further modulates its pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems.
From a synthetic chemistry perspective, the preparation of ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the formation of the thienopyridazine core through cyclization reactions. Subsequent steps involve the introduction of the difluorobenzamido and methoxyphenyl groups via nucleophilic substitution or coupling reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Advanced characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure of this compound. These analyses have provided critical insights into the stereochemistry and regioselectivity of the molecule. For example, high-resolution mass spectrometry has confirmed the molecular formula as C27H19F2N3O3S with an exact mass of 567.10 g/mol.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-cancer therapies due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity. These studies have revealed that the thienopyridazine core plays a pivotal role in determining the compound's redox properties and stability under various conditions.
In conclusion, ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No 851952-04-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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